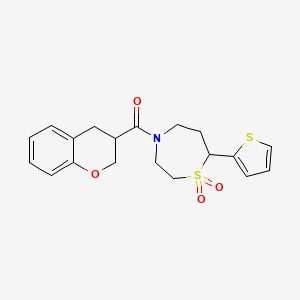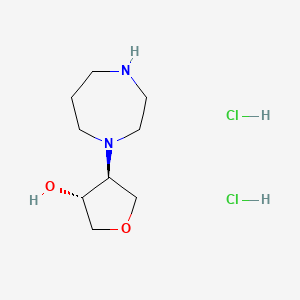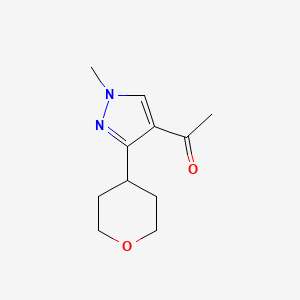
1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the central nervous system. MPTP was first synthesized in 1977 and was initially used as a pesticide. However, it was later discovered that MPTP can cause Parkinson's disease-like symptoms in humans and primates.
Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
One study focused on the structural characterization and Hirshfeld surface analysis of a pyrazoline compound closely related to the chemical structure . This research provides in-depth insights into the crystal packing and intermolecular interactions within the compound, offering a foundation for understanding its chemical behavior and potential applications in material science or as a precursor for further chemical synthesis (Delgado et al., 2020).
Synthesis Methodologies
Several studies have highlighted efficient synthesis methodologies for compounds containing elements of the target chemical structure, such as tetrahydrobenzo[b]pyran and tetrahydropyran derivatives. These methods involve catalysis under various conditions, showcasing the versatility and potential utility of these compounds in organic synthesis and pharmaceutical research (Mohammadi et al., 2017); (Balalaie et al., 2007).
Potential Applications
Research into the synthesis, DFT study, molecular docking, and insecticidal evaluation of some pyrazole-based tetrahydropyrimidine derivatives indicates potential applications in agriculture and pest control. These studies not only explore the chemical synthesis of these compounds but also their potential utility in addressing real-world problems, such as pest management (Halim et al., 2020).
Propiedades
IUPAC Name |
1-[1-methyl-3-(oxan-4-yl)pyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)10-7-13(2)12-11(10)9-3-5-15-6-4-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRVVTNRBWAUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

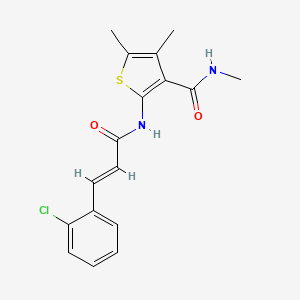
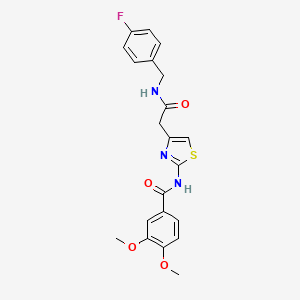

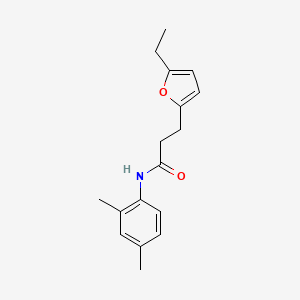
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
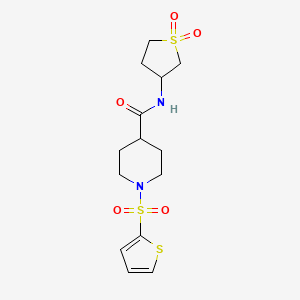
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)
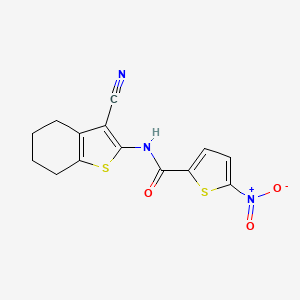
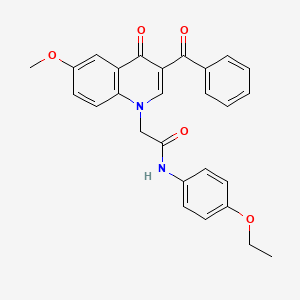
![N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2745484.png)
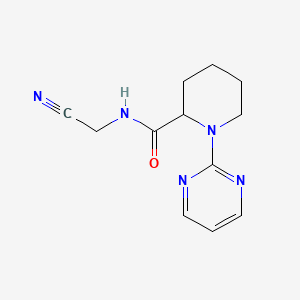
![2-Ethyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2745488.png)
